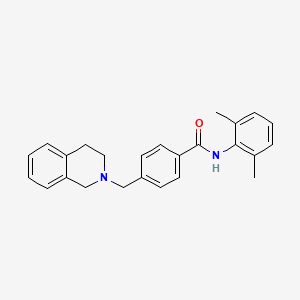
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,6-dimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,6-dimethylphenyl)benzamide is a member of isoquinolines.
Aplicaciones Científicas De Investigación
Photophysical Properties and Aggregation-Enhanced Emission
Research by Srivastava, Singh, and Mishra (2016) explores the photophysical properties of compounds related to 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,6-dimethylphenyl)benzamide. They synthesized and characterized compounds exhibiting aggregation-enhanced emission and analyzed their photophysical behavior using spectral data and density functional theory calculations (Srivastava, Singh, & Mishra, 2016).
Potential in PET Radiotracers Development
Abate et al. (2011) discuss the development of PET (Positron Emission Tomography) radiotracers for tumor diagnosis using derivatives of 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,6-dimethylphenyl)benzamide. They designed hybrid structures with high affinity at σ(2) receptors, indicating potential for use in σ(2) PET tracer development for tumor diagnosis (Abate et al., 2011).
Sigma-2 Receptor Binding Studies
Xu et al. (2005) investigated the binding of benzamide analogues to sigma-2 receptors. They found that N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide had a high affinity for sigma-2 receptors, indicating its potential use in studying sigma-2 receptors in vitro (Xu et al., 2005).
Anticonvulsant Screening
Afolabi and Okolie (2013) screened N-(2,6-dimethylphenyl)-substituted benzamides for anticonvulsant activity. They compared their results with ameltolide and carbamazepine, contributing to understanding the anticonvulsant properties of such compounds (Afolabi & Okolie, 2013).
Propiedades
Nombre del producto |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,6-dimethylphenyl)benzamide |
|---|---|
Fórmula molecular |
C25H26N2O |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,6-dimethylphenyl)benzamide |
InChI |
InChI=1S/C25H26N2O/c1-18-6-5-7-19(2)24(18)26-25(28)22-12-10-20(11-13-22)16-27-15-14-21-8-3-4-9-23(21)17-27/h3-13H,14-17H2,1-2H3,(H,26,28) |
Clave InChI |
JAIFWJBLUVTGTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



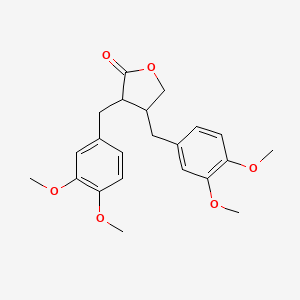
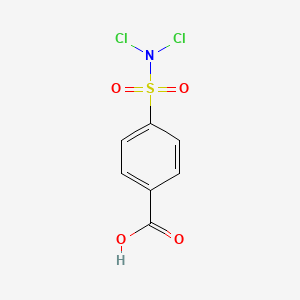
![2-[[2,4-Dicarboxybutyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B1210302.png)
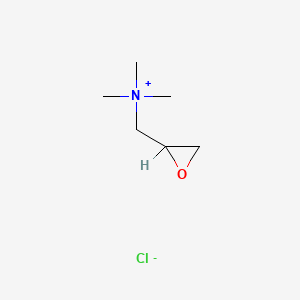
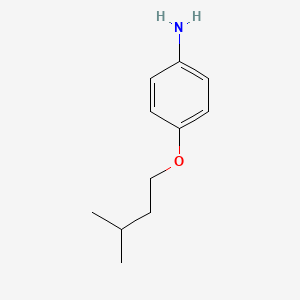
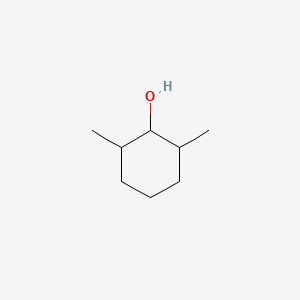
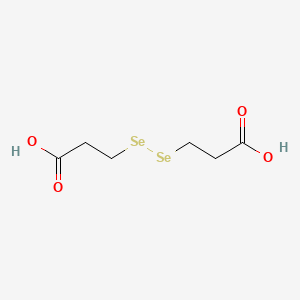
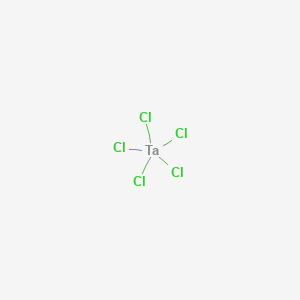
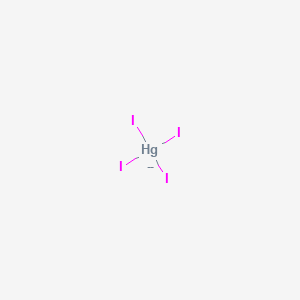
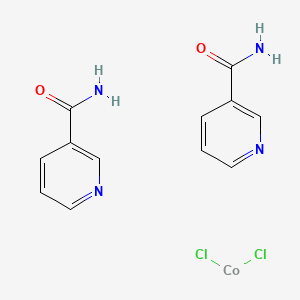
![[(2R)-2-butanoyloxy-3-carboxypropyl]-trimethylazanium](/img/structure/B1210319.png)
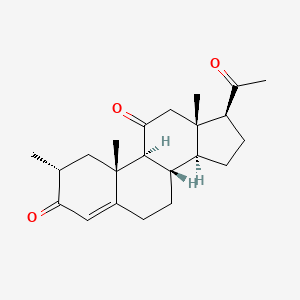
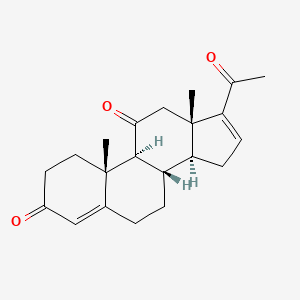
![2-((5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-yl)oxy)-N,N-dimethylethanamine](/img/structure/B1210323.png)